

# Fensulfothion: A Comprehensive Toxicological Profile in Mammals

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## Compound of Interest

Compound Name: **Fensulfothion**

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## Abstract

**Fensulfothion**, an organothiophosphate insecticide and nematicide, exhibits a high degree of acute toxicity in mammals primarily through the inhibition of acetylcholinesterase (AChE). This document provides a comprehensive overview of the toxicological profile of **fensulfothion** in mammalian species, synthesizing data from acute, subchronic, and chronic toxicity studies. It delves into the compound's metabolism, mechanism of action, and its effects on various physiological systems. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the toxicological properties of **fensulfothion**.

## Introduction

**Fensulfothion**, chemically known as O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is a potent neurotoxic agent.<sup>[1][2]</sup> Its primary mode of action involves the phosphorylation of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of acetylcholine at nerve junctions and subsequent disruption of the central nervous system.<sup>[3]</sup> The metabolism of **fensulfothion** in both plants and animals can lead to the formation of metabolites that are also cholinesterase inhibitors.<sup>[3]</sup> Due to its high toxicity, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safety protocols.

## Physicochemical Properties

Property	Value	Reference
Chemical Formula	C11H17O4PS2	[2]
Molar Mass	308.35 g·mol <sup>-1</sup>	[2]
Appearance	Brown liquid or yellow oil	[1][2]
Density	1.20 g/mL (at 20°C)	[2]
Solubility in water	0.2% (at 25°C)	[2]

## Toxicology Profile

### Acute Toxicity

**Fensulfothion** is classified as highly toxic (Toxicity Category I) through both oral and dermal routes of exposure.[3] Signs of acute poisoning appear rapidly and are characteristic of cholinergic overstimulation, including depression, salivation, retching, and progressing to incoordination and respiratory distress.[4] Females have been observed to be more susceptible to the toxic effects of **fensulfothion** than males.[1][4]

Table 1: Acute Toxicity of **Fensulfothion** in Mammals

Species	Route	LD50 (mg/kg bw)	Reference
Rat (male)	Oral	10.5	[3]
Rat (female)	Oral	2.2	[3]
Rat (male)	Dermal	30.0	[3]
Rat (female)	Dermal	3.5	[3]
Sheep (ewe hoggets)	Oral	3-4	[4]

### Subchronic and Chronic Toxicity

Repeated exposure to **fensulfothion** has been shown to cause cumulative toxic effects, primarily related to cholinesterase inhibition.

Table 2: Subchronic and Chronic Toxicity of **Fensulfothion**

Species	Study Duration	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	17 months	Oral (dietary)	Not established	1 ppm	Cholinesterase depression in plasma, RBC, and brain.	[5]
Dog	2 years	Oral (dietary)	1 ppm (0.025 mg/kg/day)	-	No adverse effects observed.	[5]

## Neurotoxicity

The primary neurotoxic effect of **fensulfothion** is the inhibition of acetylcholinesterase.[1] This inhibition is not immediate; **fensulfothion** itself is a weak inhibitor, but it is metabolically converted to a more potent oxygen analog.[5] Studies in hens have shown no evidence of delayed neurotoxicity, a characteristic effect of some other organophosphates.[5]

## Carcinogenicity and Genotoxicity

Existing data from studies on **fensulfothion** have not provided evidence of carcinogenicity in rats.[3] A dominant lethal test in mice indicated that **fensulfothion** does not have a mutagenic effect.[5]

## Reproductive and Developmental Toxicity

Studies in rats have shown no adverse effects on reproduction.[5] Teratogenicity studies in rabbits did not show any evidence of abnormal fetal development at the tested doses.[5]

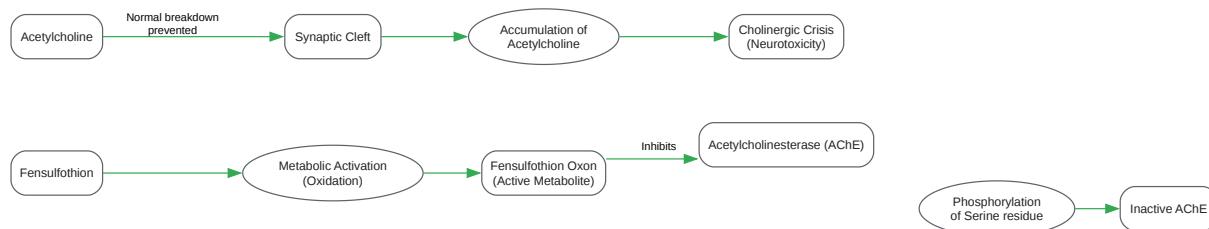
Table 3: Reproductive and Developmental Toxicity of **Fensulfothion**

## Metabolism and Pharmacokinetics

**Fensulfothion** is rapidly absorbed, distributed, and excreted in mammals following oral administration.[5] The primary route of excretion is through the urine.[5] The metabolic pathway involves both oxidative and hydrolytic processes, leading to the formation of several metabolites, some of which are also potent cholinesterase inhibitors.[3][5] Female rats have been observed to excrete **fensulfothion** at a slower rate than males, which may contribute to their higher susceptibility to its acute toxic effects.[5]

## Mechanism of Action: Cholinesterase Inhibition

The principal mechanism of **fensulfothion**'s toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Fensulfothion**.

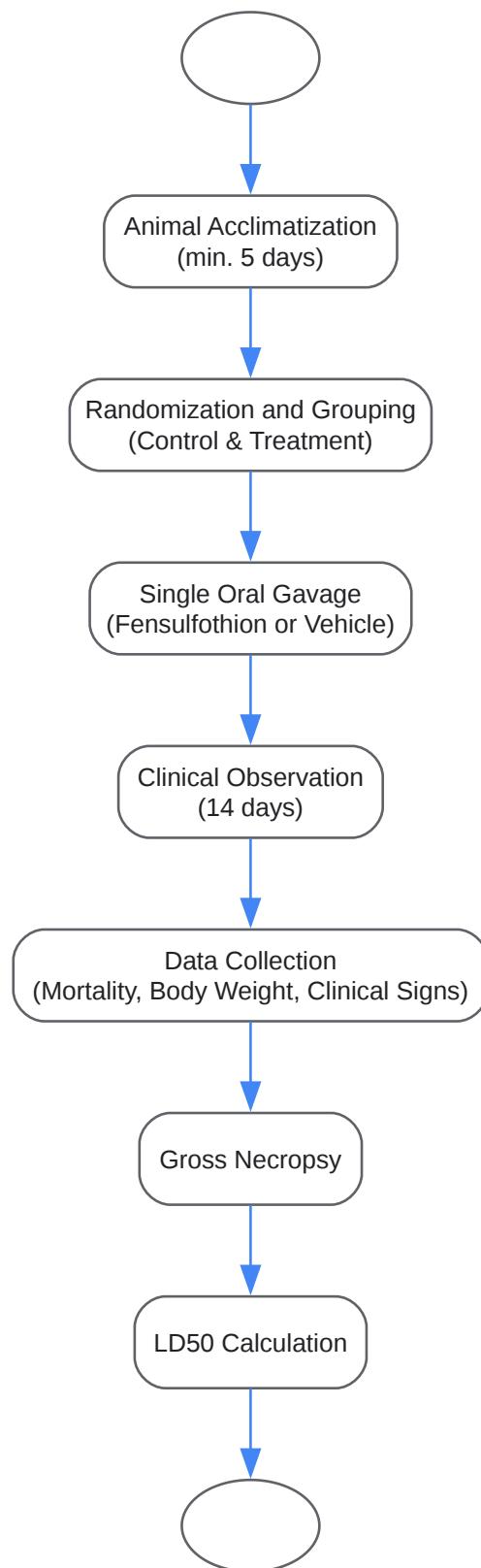
**Fensulfothion** undergoes metabolic activation to its oxygen analog (oxon), which is a much more potent inhibitor of AChE. This active metabolite phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. The inactivation of AChE leads to the

accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors and leading to the clinical signs of toxicity.

## Experimental Protocols

### Acute Oral Toxicity Study (LD50 Determination)

- Test Species: Rats (e.g., Wistar or Sprague-Dawley strain), both male and female.
- Animal Housing: Animals are housed in individual cages under standard laboratory conditions (e.g.,  $22 \pm 3$  °C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
- Acclimatization: A minimum of 5 days of acclimatization before the start of the study.
- Grouping: Animals are randomly assigned to control and treatment groups, with a typical group size of 5-10 animals per sex per dose level.
- Dose Administration: **Fensulfothion**, dissolved in a suitable vehicle (e.g., corn oil), is administered once by oral gavage. A control group receives the vehicle only.
- Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days.
- Data Collection: Body weights are recorded prior to dosing and at the end of the observation period. All clinical signs and the time of death are recorded.
- Necropsy: A gross necropsy is performed on all animals at the end of the study or at the time of death.
- LD50 Calculation: The median lethal dose (LD50) is calculated using a recognized statistical method (e.g., probit analysis).

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Caption: Workflow for a typical acute oral toxicity study.

## Dominant Lethal Test in Mice

- Test Species: Male mice (e.g., CD-1 strain).
- Treatment: Male mice are treated with **fensulfothion** via intraperitoneal injection at various dose levels. A control group receives the vehicle only.
- Mating: For a period of 6-8 consecutive weeks following treatment, each male is caged with one or more untreated virgin females per week.
- Examination of Females: Females are sacrificed at mid-pregnancy (e.g., day 14 of gestation).
- Data Collection: The number of corpora lutea, implantation sites, and live and dead embryos (resorptions) are recorded for each female.
- Analysis: The dominant lethal effect is evaluated by comparing the frequency of post-implantation losses in the treated groups with the control group.

## Conclusion

**Fensulfothion** is a highly toxic organophosphate compound with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicological profile is characterized by significant acute toxicity, with females generally exhibiting greater sensitivity. While subchronic and chronic studies have established no-effect levels in some species, the potential for cumulative cholinesterase inhibition remains a key concern. Current evidence does not suggest that **fensulfothion** is carcinogenic, mutagenic, or teratogenic at the doses tested. The rapid metabolism and excretion of **fensulfothion** are critical factors influencing its toxicity. This comprehensive guide provides essential data and experimental context for researchers and professionals working with or evaluating the risks associated with **fensulfothion**. Further research could focus on the long-term neurological effects of low-level exposure and the potential for endocrine disruption.

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